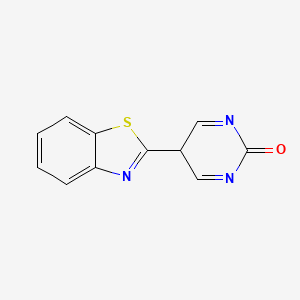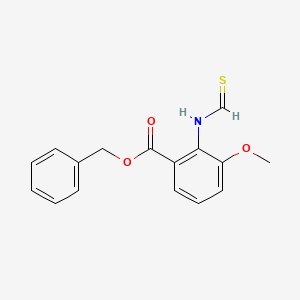![molecular formula C29H25NO2 B14369143 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole CAS No. 93052-85-8](/img/structure/B14369143.png)
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and dihalobenzenes.
Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions. Ethyl and methyl ethers are commonly used as reagents.
Ethenyl Group Addition: The ethenyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Hydrogenated carbazole derivatives
Substitution: Various substituted carbazoles
Scientific Research Applications
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: Utilized in the synthesis of advanced materials with specific optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole
- 9-(4-Ethoxyphenyl)-3-[2-(4-ethoxyphenyl)ethenyl]-9H-carbazole
- 9-(4-Methoxyphenyl)-3-[2-(4-ethoxyphenyl)ethenyl]-9H-carbazole
Uniqueness
The presence of both ethoxy and methoxy groups in 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole imparts unique electronic and steric properties. These substituents can influence the compound’s reactivity, solubility, and overall performance in various applications. Compared to similar compounds, this specific combination of substituents may offer advantages in terms of stability and efficiency in electronic devices or biological activity in pharmaceutical research.
Properties
CAS No. |
93052-85-8 |
|---|---|
Molecular Formula |
C29H25NO2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]carbazole |
InChI |
InChI=1S/C29H25NO2/c1-3-32-25-17-13-23(14-18-25)30-28-7-5-4-6-26(28)27-20-22(12-19-29(27)30)9-8-21-10-15-24(31-2)16-11-21/h4-20H,3H2,1-2H3 |
InChI Key |
SYBRWRKOQKFTDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=CC4=CC=C(C=C4)OC)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



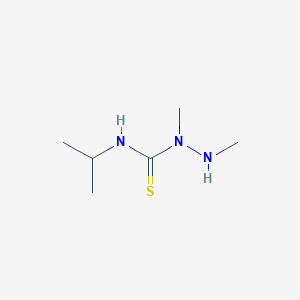

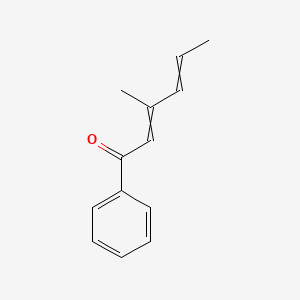
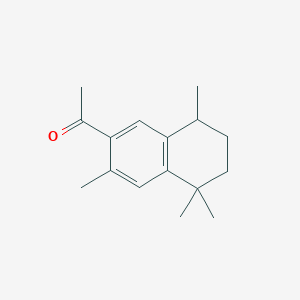
methanone](/img/structure/B14369092.png)
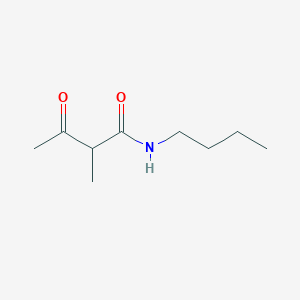
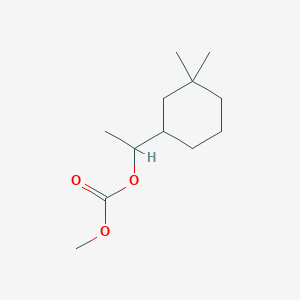
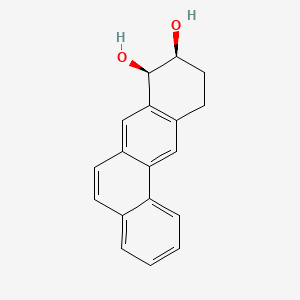
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
